N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a structurally complex molecule featuring a 2,3-dihydro-1,4-benzodioxin moiety linked to a pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one acetamide scaffold substituted with a phenyl group. For instance, compounds with analogous benzodioxin or pyrazolo-heterocyclic frameworks have been synthesized using cesium carbonate and dry N,N-dimethylformamide (DMF) under mild conditions, as seen in related derivatives . Characterization typically employs ¹H NMR, IR, and mass spectrometry, with NMR chemical shifts providing detailed insights into substituent effects .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4/c27-20(23-15-6-7-18-19(10-15)30-9-8-29-18)12-25-21(28)17-11-16(24-26(17)13-22-25)14-4-2-1-3-5-14/h1-7,10-11,13H,8-9,12H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZTURBVQTZGHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzodioxin moiety and a pyrazolo-triazin derivative. Its molecular formula is , with a molecular weight of approximately 337.33 g/mol. The presence of multiple heterocycles suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that derivatives of benzodioxin compounds often exhibit significant anticancer activity. For instance, similar compounds have been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. A study highlighted that related benzodioxin derivatives demonstrated cytotoxic effects against human promyelocytic leukemia (HL-60) cells, suggesting that the compound may possess similar properties .
Antidiabetic Potential
Recent studies focused on the synthesis of new acetamides derived from benzodioxin have evaluated their inhibitory effects on the enzyme α-glucosidase. These studies found that certain derivatives exhibited moderate inhibitory activity (IC50 values ranging from 81 to 86 µM), indicating potential as therapeutic agents for type 2 diabetes management .
Antimicrobial Activity
Compounds with similar structures have also shown antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential bacterial enzymes. Although specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest a promising avenue for further exploration in combating infections .
The biological activities of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as α-glucosidase.
- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Radical Scavenging : Some studies suggest that related compounds can produce radicals that interact with cellular components, leading to cytotoxic effects .
Case Studies and Research Findings
A review of literature reveals several case studies involving related compounds:
- Cytotoxicity in Cancer Cells : A study demonstrated that a structurally similar benzodioxin derivative showed significant cytotoxicity against HL-60 cells through the generation of reactive oxygen species (ROS) .
- Antidiabetic Activity : Another research effort synthesized various acetamides and assessed their α-glucosidase inhibition capabilities. The findings indicated that while some compounds had weak activity, others showed moderate effectiveness compared to established inhibitors like acarbose .
- Antimicrobial Testing : Preliminary tests on related compounds indicated potential antimicrobial properties; however, specific data on this compound's efficacy is still required for conclusive evidence .
Comparison with Similar Compounds
Key Compounds:
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (): Molecular Formula: C₂₄H₂₂N₄O₆. Key Differences: The pyrazolo[1,5-a]pyrazin core replaces the pyrazolo[1,5-d][1,2,4]triazin system, and a 3,4-dimethoxyphenyl substituent is present instead of phenyl. The pyrazin vs.
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (7a-c) (): Key Differences: A benzo[b][1,4]oxazin-3-one replaces the benzodioxin moiety, and a pyrimidin ring substitutes the pyrazolo-triazin system. Synthetic Parallels: Both classes utilize acetic acid derivatives (e.g., 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid) as intermediates, suggesting shared synthetic pathways .
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid (): Key Differences: Lacks the pyrazolo-triazin-acetamide group but retains the benzodioxin core. The acetamide extension in the target compound may modulate bioavailability or target specificity .
Spectroscopic and Structural Analysis
NMR Profiling ():
Comparative ¹H NMR studies of structurally related compounds reveal that substituent changes predominantly affect chemical shifts in specific regions (e.g., positions 29–36 and 39–44 in analogous molecules). For example:
- Region A (positions 39–44) : Sensitive to electronic effects from substituents like phenyl vs. methoxyphenyl.
- Region B (positions 29–36) : Reflects conformational changes in the heterocyclic core .
Q & A
Q. What are the critical steps and analytical methods for synthesizing this compound?
The synthesis typically involves multi-step reactions:
- Coupling reactions : Amide bond formation between the benzodioxane moiety and the pyrazolo-triazine core under reflux conditions using solvents like DMF or ethanol .
- Functional group activation : Use of coupling agents (e.g., EDCI/HOBt) for acetamide linkage formation .
- Purification : Crystallization or column chromatography to isolate the final product .
Q. Analytical methods :
- TLC for reaction monitoring.
- NMR spectroscopy (¹H, ¹³C) for structural confirmation .
- Mass spectrometry (HRMS) for molecular weight validation .
Q. How is the compound structurally characterized, and what functional groups dictate its reactivity?
Key structural features :
- Benzodioxane ring : Contributes to lipophilicity and potential π-π stacking interactions .
- Pyrazolo-triazine core : The 4-oxo group and triazine nitrogen atoms enable hydrogen bonding and electrophilic reactivity .
- Acetamide linker : Facilitates conformational flexibility and interactions with biological targets .
Q. Reactivity :
- The pyrazolo-triazine core undergoes nucleophilic substitution at the 4-oxo position .
- The benzodioxane moiety is susceptible to oxidative degradation under harsh conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological approach :
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance reaction rates, while ethanol minimizes side reactions .
- Temperature control : Reflux (~80–100°C) for amidation; lower temperatures (0–25°C) for sensitive intermediates .
- Catalyst selection : Use of NaH or K₂CO₃ for deprotonation in heterocyclic coupling steps .
Case study : A 15% yield increase was achieved by replacing DCM with DMF in the final coupling step, attributed to improved solubility of intermediates .
Q. How can computational modeling resolve contradictions in reaction mechanisms or data interpretation?
Strategies :
- Density Functional Theory (DFT) : Predicts transition states and intermediates for key reactions (e.g., cyclization of the pyrazolo-triazine core) .
- Molecular docking : Identifies potential binding modes with biological targets, explaining discrepancies in bioactivity data .
- Reaction pathway screening : Tools like ICReDD’s quantum chemical calculations reduce trial-and-error in optimizing conditions .
Example : DFT analysis revealed that steric hindrance from the phenyl group slows nucleophilic attack at the 4-oxo position, guiding solvent selection to mitigate this .
Q. What advanced techniques are recommended for analyzing polymorphism or stability?
Methods :
- Single-crystal X-ray diffraction : Resolves crystal packing and hydrogen-bonding patterns (e.g., SHELX for refinement) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability of polymorphs .
- Accelerated stability studies : HPLC monitoring under varied pH/temperature to identify degradation pathways .
Data contradiction example : Conflicting solubility reports were resolved by identifying two polymorphs with distinct hydrogen-bonding networks via X-ray crystallography .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Approach :
- Analog synthesis : Modify substituents on the phenyl (C-2) or benzodioxane (C-6) positions .
- Biological assays : Test analogs against target enzymes (e.g., kinase inhibition) to correlate substituent effects with activity .
- 3D-QSAR modeling : Uses CoMFA/CoMSIA to map electrostatic and steric requirements for bioactivity .
Table 1 : SAR Trends in Analog Studies
| Substituent Position | Modification | Bioactivity Change | Reference |
|---|---|---|---|
| Pyrazolo-triazine (C-2) | Electron-withdrawing groups | ↑ Enzyme inhibition | |
| Benzodioxane (C-6) | Methoxy addition | ↓ Solubility |
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Solutions :
- Flow chemistry : Continuous processing improves control over exothermic reactions (e.g., cyclization steps) .
- DoE (Design of Experiments) : Statistically optimizes parameters (e.g., catalyst loading, solvent ratio) .
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Case study : Scaling from 1g to 100g batches required switching from batch reflux to flow reactors, reducing decomposition by 30% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
